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Compound of Interest

Compound Name: Corrin

Cat. No.: B1236194

A Technical Guide to the Nomenclature of Corrin
Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature of
corrin compounds, essential for researchers, scientists, and professionals in drug
development. This document details the systematic naming conventions as recommended by
the International Union of Pure and Applied Chemistry (IUPAC), presents key quantitative data
in structured tables for comparative analysis, and offers detailed experimental protocols for the
characterization of these complex molecules.

Introduction to Corrinoids

Corrinoids are a class of natural compounds characterized by a central corrin ring, a
macrocyclic structure similar to the porphyrin ring found in heme and chlorophyll.[1][2] The
most prominent member of this family is vitamin B12 and its various forms, collectively known
as cobalamins.[1] The core structure, corrin, consists of four reduced pyrrole rings linked
together.[3][4] Unlike porphyrins, the corrin ring is more flexible and not fully aromatic.[2] The
nomenclature of these compounds is systematic, building upon the foundational structure of
corrin.

IUPAC Nomenclature of Corrin Compounds
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The IUPAC nomenclature for corrinoids provides a systematic way to name these complex
molecules, starting from the basic corrin ring and progressively adding functional groups and
ligands.[3][5]

e Corrin: The fundamental macrocycle containing four pyrrole rings. The numbering of the
atoms in the corrin ring follows the established system for porphyrins, with the omission of
C-20.[3][4]

o Cobalt-containing Corrins: The presence of a cobalt ion at the center of the corrin ring is
indicated by the prefix "cob."[3]

o Cobyrinic Acid: This is a heptacarboxylic acid derivative of the cobalt-corrin complex and a
key intermediate in the biosynthesis of vitamin B12.[3]

o Cobinic Acid: Formed by the amidation of the propionic acid side chain at C-17 of cobyrinic
acid with D-1-amino-2-propanol.[3]

e Cobamic Acid: Results from the further substitution of cobinic acid with a ribofuranose 3-
phosphate group.[3]

o Cobamide: The hexaamide of cobamic acid.[3]

o Cobalamin: A specific type of cobamide where the a-ligand (lower position) is 5,6-
dimethylbenzimidazole, which is also attached to the ribose moiety.[2] The general term
"cobalamin” can refer to various forms of vitamin B12.

The nomenclature also specifies the ligands attached to the central cobalt atom in the a (lower)
and 3 (upper) axial positions. For example, cyanocobalamin has a cyanide group in the (3-
position, while in methylcobalamin, it is a methyl group.[6]

Key Corrin Compounds and Their Properties

This section provides quantitative data for some of the most commonly studied corrin
compounds.

Physicochemical Properties
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Molar Mass ( g/mol

Compound Molecular Formula | Appearance
) Dark red crystals or
Cyanocobalamin Ce3HssCoON14014P 1355.37
powder
_ Dark red crystals or
Hydroxocobalamin Ce62HsoCON13015P 1346.36
powder
) Red crystalline
Methylcobalamin Ce3H91CON13014P 1344.38
powder
Adenosylcobalamin C72H100CON18017P 1579.57 Dark red needles

UV-Vis Absorption Maxima

The UV-Vis absorption spectra of corrinoids are characteristic and useful for their identification
and quantification. The exact positions of the absorption maxima can vary slightly depending
on the solvent and pH.

Solvent/Condit

Compound Amax 1 (nm) Amax 2 (nm) Amax 3 (nm) .
ions
Cyanocobalamin  ~278 ~361 ~550 Water[7][8]
Hydroxocobalami
~274 ~351 ~526 Water[8]

n
Adenosylcobala

_ ~260 ~375 ~525 Water
min
Methylcobalamin  ~264 ~374 ~520 Water

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of corrinoids. The following
table summarizes key *H and 13C chemical shifts for cyanocobalamin.

1H and 3C NMR Chemical Shifts for Cyanocobalamin (in D20)
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Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C1 - 175.4

Cc2 2.55 35.8

C5 5.98 99.8

C10 5.95 106.1

C15 6.45 107.2

C20 (CHs) 2.50 20.3

B-CHs (BDB) 2.24 20.4

R-H1' 6.22 91.8

Note: This is a partial list of
assignments. Complete
assignment requires advanced
2D NMR techniques.

Mass Spectrometry Fragmentation Data

Mass spectrometry is crucial for determining the molecular weight and structural features of
corrinoids. The fragmentation patterns provide valuable information about the different
moieties of the molecule.

Major Mass Spectrometry Fragments of Cyanocobalamin (ESI-MS/MS)[9]
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Description of Neutral

Precursor lon (m/z) Fragment lon (m/z)
Loss
Loss of the corrin ring with side
678.3 ([M+2H]?*) 359.1 _
chains
5,6-dimethylbenzimidazole
678.3 ([M+2H]2+) 147.1
fragment
1355.4 ([M+H]*) 1328.4 Loss of CN
1355.4 ([M+H]*) 997.5 Loss of the nucleotide loop

High-Performance Liquid Chromatography (HPLC)
Retention Times

Reversed-phase HPLC is a common technique for separating different corrinoids. Retention
times are highly dependent on the specific column, mobile phase composition, and other

chromatographic conditions.

Example HPLC Retention Times for Cobalamins[7]
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Retention Time
Compound .
(min)

Column

Mobile Phase

Hydroxocobalamin 11.3

Ascentis® RP-amide

Acetate
buffer:methanol

gradient

Cyanocobalamin 12.1

Ascentis® RP-amide

Acetate
buffer:methanol

gradient

Methylcobalamin 2.44

UPLC BEH C18

0.1% TFAin
water/acetonitrile

gradient

Adenosylcobalamin 2.15

UPLC BEH C18

0.1% TFAin
water/acetonitrile

gradient

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of

corrin compounds.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol describes the quantification of cyanocobalamin in a pure sample.

Objective: To determine the concentration of cyanocobalamin in a solution using UV-Vis

spectrophotometry.

Materials:

o UV-Vis spectrophotometer

e Quartz cuvettes (1 cm path length)

e Volumetric flasks
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o Pipettes

e Cyanocobalamin standard
e Deionized water
Procedure:

o Preparation of Standard Stock Solution: Accurately weigh a known amount of
cyanocobalamin standard and dissolve it in a known volume of deionized water in a
volumetric flask to prepare a stock solution of known concentration (e.g., 100 pug/mL). Protect
the solution from light.

o Preparation of Working Standards: Prepare a series of working standards by diluting the
stock solution with deionized water to obtain concentrations in the desired range (e.g., 1-20

pg/mL).

e Preparation of Sample Solution: Dissolve the sample containing cyanocobalamin in
deionized water to obtain a concentration expected to be within the range of the working
standards.

e Spectrophotometric Measurement:
o Set the spectrophotometer to scan a wavelength range of 250-700 nm.
o Use deionized water as a blank to zero the instrument.

o Measure the absorbance of each working standard and the sample solution at the
wavelength of maximum absorbance (Amax) for cyanocobalamin, which is approximately
361 nm.[7][8]

o Data Analysis:
o Plot a calibration curve of absorbance versus the concentration of the working standards.

o Determine the concentration of cyanocobalamin in the sample solution by interpolating its
absorbance on the calibration curve.
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o Calculate the concentration in the original sample, accounting for any dilutions.

Structural Analysis by *H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a *H NMR spectrum of a corrin
compound.

Objective: To obtain a high-resolution *H NMR spectrum of a corrin compound for structural
elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., D20, DMSO-ds)

Corrin compound sample
Procedure:

o Sample Preparation: Dissolve an appropriate amount of the corrin compound (typically 1-5
mgq) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure
the sample is fully dissolved.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve high homogeneity and resolution.
o Tune and match the probe for the 1H frequency.
o Data Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay.
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o Acquire the *H NMR spectrum. For samples in D20, a presaturation pulse sequence may
be needed to suppress the residual HDO signal.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum.

o Reference the spectrum to an internal standard (e.g., DSS or TSP for D20) or the residual
solvent peak.

o Integrate the signals and analyze the chemical shifts and coupling patterns to elucidate
the structure. For complete assignment, 2D NMR experiments like COSY, TOCSY,
NOESY, HSQC, and HMBC are necessary.[10]

Analysis by LC-MS/MS

This protocol provides a general procedure for the separation and identification of corrinoids
using liquid chromatography-tandem mass spectrometry.

Objective: To separate and identify different corrin compounds in a mixture using LC-MS/MS.
Materials:

e LC-MS/MS system (including a high-pressure liquid chromatograph and a tandem mass
spectrometer with an ESI or APCI source)

e Reversed-phase HPLC column (e.g., C18)

» Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol, with additives like
formic acid or ammonium acetate)

e Corrinoid standards
e Sample containing corrinoids

Procedure:
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o Sample Preparation: Dissolve the sample in a suitable solvent, filter it through a 0.22 pm
filter, and place it in an autosampler vial. Protect the sample from light.

e LC Method Development:

o Choose an appropriate reversed-phase column and mobile phase system. A gradient
elution is often necessary to separate the different corrinoids.

o Optimize the gradient profile, flow rate, and column temperature to achieve good
separation of the target analytes.

e MS/MS Method Development:

o Infuse standard solutions of each corrinoid into the mass spectrometer to determine the
optimal ionization parameters (e.g., spray voltage, gas flows, temperature).

o Determine the precursor ion (e.g., [M+H]* or [M+2H]2*) for each analyte.
o Perform product ion scans to identify characteristic fragment ions for each precursor ion.

o Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific
precursor-to-product ion transitions for each corrinoid.

e LC-MS/MS Analysis:

o Inject the sample onto the LC-MS/MS system.

o Acquire data using the developed MRM method.
o Data Analysis:

o ldentify the corrinoids in the sample by comparing their retention times and MRM
transitions with those of the standards.

o Quantify the analytes by constructing calibration curves from the analysis of standard
solutions of known concentrations.

Signaling Pathways and Logical Relationships
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The following diagrams, generated using Graphviz, illustrate key metabolic pathways and
relationships involving corrin compounds.

Corrin
(Basic Ring Structure)

l

Cobyrinic Acid
(Heptacarboxylic Acid)

'

Cobinic Acid
(Amide with 1-amino-2-propanol)

'

Cobamic Acid
(Ribofuranose-phosphate attached)

l

Cobamide
(Hexaamide of Cobamic Acid)

l

Cobalamin
(5,6-dimethylbenzimidazole as a-ligand)

Click to download full resolution via product page

Nomenclature hierarchy of corrin compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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